molecular formula C11H14O2 B14690424 2,2-Diethyl-2H-1,3-benzodioxole CAS No. 34835-76-2

2,2-Diethyl-2H-1,3-benzodioxole

Cat. No.: B14690424
CAS No.: 34835-76-2
M. Wt: 178.23 g/mol
InChI Key: GCCXFDGUUHJHIL-UHFFFAOYSA-N
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Description

2,2-Diethyl-2H-1,3-benzodioxole (CAS 67482-20-6) is a high-purity chemical building block built around the 1,3-benzodioxole core, a structure recognized for its significant bioactivity in various research fields . This compound features a unique diethyl substitution on the dioxole ring, which can influence its steric and electronic properties, potentially fine-tuning its interaction with biological targets. As part of the 1,3-benzodioxole class of compounds, it serves as a valuable intermediate in exploratory research and development. The 1,3-benzodioxole motif is a privileged structure in medicinal chemistry and agrochemistry, often associated with biological activity . Recent scientific investigations have highlighted 1,3-benzodioxole derivatives as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1), demonstrating a remarkable ability to promote root growth in plants, which is a promising avenue for developing novel plant growth regulators . Furthermore, derivatives of this scaffold are actively researched for their potential in pharmaceutical applications, including as core structures in the development of anti-inflammatory and anticancer agents . The mechanism of action for such compounds often involves targeted binding to specific proteins; for instance, some 1,3-benzodioxole-based compounds have been shown to interact with Bovine Serum Albumin (BSA), a model transport protein, suggesting a potential for influencing drug distribution and efficacy . Researchers can utilize this compound as a key synthetic precursor to develop novel receptor agonists or to study structure-activity relationships (SAR) in the design of new active molecules. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34835-76-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2,2-diethyl-1,3-benzodioxole

InChI

InChI=1S/C11H14O2/c1-3-11(4-2)12-9-7-5-6-8-10(9)13-11/h5-8H,3-4H2,1-2H3

InChI Key

GCCXFDGUUHJHIL-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC2=CC=CC=C2O1)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,2 Diethyl 2h 1,3 Benzodioxole

Established Synthetic Routes to 2,2-Diethyl-2H-1,3-benzodioxole

The creation of the 2,2-disubstituted-1,3-benzodioxole core is a well-documented process in organic chemistry, primarily involving the reaction of catechol with an appropriate ketone or aldehyde.

Conventional Synthetic Approaches

The traditional and most direct method for synthesizing 2,2-disubstituted-1,3-benzodioxoles is the acid-catalyzed condensation of catechol with a ketone. In the case of this compound, this involves the reaction of catechol with diethyl ketone (3-pentanone). An analogous synthesis for the dimethyl variant involves introducing hydrogen chloride gas into a solution of catechol and acetone. prepchem.com

This reaction is typically performed under reflux with azeotropic removal of water to drive the reaction equilibrium toward the formation of the benzodioxole product. researchgate.netgoogle.com The process generally involves heating the reactants in a solvent like benzene (B151609) or toluene (B28343) with a water separator. researchgate.net After the reaction is complete, the catalyst is filtered off, and the product is purified, often through distillation or column chromatography. prepchem.comresearchgate.net

Microwave-Assisted Synthesis of 1,3-Benzodioxole (B145889) Derivatives, Including this compound

Modern synthetic chemistry has seen the adoption of microwave irradiation as a powerful tool to accelerate chemical reactions. The synthesis of 1,3-benzodioxole derivatives has benefited significantly from this technology, which offers considerable advantages over conventional heating methods. tandfonline.comtandfonline.comepa.gov

Research has demonstrated that reacting catechol with various ketones or aldehydes under controlled microwave heating can produce a diverse library of 1,3-benzodioxoles. fao.org This method dramatically reduces reaction times, often from several hours to just a few minutes, while providing good to excellent yields. tandfonline.comfao.org For instance, the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxoles using polyphosphoric acid as a catalyst was completed in 30 to 120 seconds. tandfonline.comtandfonline.com This approach is noted for its simplicity and efficiency, representing a significant improvement over traditional protocols. tandfonline.comepa.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzodioxole Formation

Feature Conventional Heating Method Microwave-Assisted Method
Reaction Time Several hours researchgate.net 30 seconds to 3 hours tandfonline.comfao.org
Energy Usage High Reduced tandfonline.com
Typical Yield Variable, often moderate Good to excellent tandfonline.comfao.org
Catalyst P₂O₅, p-toluenesulfonic acid, HCl prepchem.comtandfonline.com Polyphosphoric acid, ZrO₂/SO₄²⁻ researchgate.nettandfonline.com
Procedure Often requires azeotropic water removal researchgate.net Simple heating in a sealed vessel tandfonline.com

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production is a critical consideration. For the synthesis of 1,3-benzodioxole derivatives, certain methods are more amenable to scaling up. The microwave-assisted procedure developed by Jursic and colleagues is noted as being applicable to large-scale production, which is a significant advantage for industrial applications. fao.org

Patent literature also provides insight into scalable processes, often detailing reactions in multi-liter reactors designed for continuous or large-batch production. google.comgoogle.com These processes emphasize efficiency, catalyst recovery, and purification methods suitable for producing large quantities of the final product.

Novel and Sustainable Synthetic Strategies for this compound

Recent research has focused on developing more selective, high-yielding, and environmentally friendly methods for chemical synthesis, in line with the principles of green chemistry.

Development of Catalytic Protocols for Enhanced Selectivity and Yield

The choice of catalyst is paramount in the synthesis of 1,3-benzodioxoles, as it directly influences reaction rate, conversion efficiency, and product selectivity. A variety of catalytic systems have been explored.

Homogeneous catalysts like polyphosphoric acid have been effectively used in microwave-assisted syntheses, acting as both a catalyst and a cyclizing agent. tandfonline.comtandfonline.com However, the focus has increasingly shifted towards heterogeneous catalysts due to their ease of separation and potential for reuse.

Solid superacids, such as sulfated zirconia (ZrO₂/SO₄²⁻), have proven to be highly efficient catalysts for the condensation of catechol with ketones and aldehydes, producing 1,3-benzodioxoles in high yields. researchgate.net Another study explored the use of a recyclable heterogeneous catalyst, Zn-Aquivion, for the acylation of 1,3-benzodioxole, demonstrating the potential for metal-supported polymer catalysts in related transformations. nih.gov The development of such reusable catalysts is key to creating more economical and sustainable industrial processes.

Table 2: Catalysts for 1,3-Benzodioxole Synthesis

Catalyst Catalyst Type Reactants Key Advantages
Polyphosphoric Acid Homogeneous Catechol, Benzoic Acid Derivatives tandfonline.com Acts as both catalyst and solvent; fast reaction under microwave conditions. tandfonline.com
ZrO₂/SO₄²⁻ Heterogeneous (Solid Superacid) Catechol, Ketones/Aldehydes researchgate.net High yields, reusable catalyst. researchgate.net
HY Zeolite Heterogeneous Catechol, Ketones/Aldehydes High conversion and selectivity under mild conditions. researchgate.net
Carbon-based Solid Acid Heterogeneous Catechol, Ketones/Aldehydes google.com High conversion (>80%) and selectivity (>95%). google.com

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the novel strategies for synthesizing 1,3-benzodioxoles align with these principles.

Microwave-assisted synthesis is frequently highlighted as an excellent green chemistry approach. tandfonline.comepa.gov Its primary benefits include a significant reduction in reaction time, which translates to lower energy consumption, and often the elimination of the need for hazardous solvents. tandfonline.comtandfonline.com

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The creation of chiral derivatives of this compound, where stereocenters are introduced, necessitates the use of asymmetric synthesis. While direct asymmetric synthesis on the pre-formed 2,2-diethyl derivative is not widely documented, analogous strategies from related 1,3-benzodioxole systems provide a framework for potential approaches. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One established method involves the asymmetric ketalization of catechols with prochiral ketones, guided by a chiral Brønsted acid. For instance, the reaction of a catechol with a ketone like pentan-3-one (diethyl ketone) in the presence of a chiral phosphoric acid catalyst could theoretically lead to the enantioselective formation of one enantiomer of 2,2-diethyl-1,3-benzodioxole over the other. The catalyst forms a chiral environment around the reactants, directing the nucleophilic attack of the catechol hydroxyl groups onto the ketone carbonyl from a specific face.

Another potential route is the desymmetrization of a prochiral catechol derivative. A catechol bearing a prochiral center could be reacted with pentan-3-one, with a subsequent enantioselective reaction controlled by a chiral reagent or catalyst to yield a chiral benzodioxole product. Furthermore, kinetic resolution of a racemic mixture of a chiral 2,2-disubstituted-1,3-benzodioxole derivative could be employed, where a chiral catalyst or enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is dictated by its distinct structural components: the electron-rich aromatic ring, the acetal-like dioxole ring, and the aliphatic ethyl substituents. Each of these sites can be targeted for chemical modification.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzodioxole Ring

The 1,3-benzodioxole moiety is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The oxygen atoms of the dioxole ring donate electron density into the benzene ring, activating it towards electrophiles and directing substitution primarily to the 4- and 7-positions (ortho and para to the oxygen atoms).

Common electrophilic substitution reactions applicable to the benzodioxole core include:

Nitration: Reaction with nitric acid, often in the presence of a dehydrating agent like sulfuric acid, introduces a nitro group onto the aromatic ring.

Halogenation: Bromination or chlorination, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can selectively install halogen atoms.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved using acyl halides or alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. However, the high reactivity of the benzodioxole ring can sometimes lead to side reactions or polymerization, requiring careful control of reaction conditions.

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl group (-CHO) onto the ring.

Nucleophilic aromatic substitution on the unactivated benzodioxole ring is generally difficult and requires the presence of strong electron-withdrawing groups (like a nitro group) or the use of powerful organometallic reagents under harsh conditions.

Reactions Involving the Dioxole Ring System

The dioxole portion of the molecule is an acetal (B89532) and is susceptible to hydrolysis under acidic conditions. Treatment with aqueous acid will cleave the acetal, leading to the formation of catechol and pentan-3-one. This reaction is a common deprotection strategy in syntheses where the benzodioxole group is used to protect a catechol.

The C2 carbon of the dioxole ring, bearing the two ethyl groups, is a potential site for radical reactions. Hydrogen atom abstraction by a radical initiator could generate a tertiary radical, which could then be trapped by various radical acceptors to introduce new functional groups at this position.

Functionalization and Derivatization of the Ethyl Substituents

The ethyl groups attached to the C2 position are generally unreactive due to being composed of sp³-hybridized carbons. However, their functionalization can be achieved under specific, often vigorous, reaction conditions. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), could potentially lead to the substitution of a hydrogen atom on one of the ethyl groups with a bromine atom. This would create a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions. The selectivity of this reaction might be low, potentially leading to a mixture of products halogenated at different positions on the ethyl chains.

Ring-Opening and Rearrangement Processes of the 1,3-Benzodioxole Core

Beyond simple acid-catalyzed hydrolysis, the 1,3-benzodioxole core can undergo more complex ring-opening and rearrangement reactions. Reductive cleavage of the C-O bonds within the dioxole ring can be accomplished using strong reducing agents. For example, treatment with certain hydride reagents or dissolving metal reductions can lead to the opening of the ring to afford substituted phenol (B47542) derivatives.

Rearrangement reactions are less common but can be induced under specific conditions, such as in the presence of strong Lewis acids or under photolytic conditions. These rearrangements could potentially lead to the formation of isomeric structures or more complex heterocyclic systems, although such transformations are highly substrate-dependent and not broadly established for the 2,2-diethyl derivative specifically. The stability of the benzodioxole ring generally makes these processes less favorable than reactions on the aromatic ring or cleavage of the acetal.

Spectroscopic and Structural Elucidation Studies of 2,2 Diethyl 2h 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the structural assignment of 2,2-Diethyl-2H-1,3-benzodioxole, a suite of NMR experiments, from simple one-dimensional to more complex two-dimensional techniques, is indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is fundamental to determining the number of different types of protons and their neighboring environments in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring and the protons of the two ethyl groups at the C2 position.

The aromatic region would likely show a complex multiplet pattern, characteristic of an ortho-disubstituted benzene (B151609) ring. The four aromatic protons, being chemically non-equivalent, would give rise to signals in the typical downfield region for aromatic compounds.

The ethyl groups would present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the quaternary carbon (C2) would appear as a quartet due to coupling with the three protons of the methyl group. Conversely, the methyl protons (-CH₃) would appear as a triplet, being coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0m4HAr-H
~1.9-2.1q4H-CH₂-CH₃
~0.9-1.1t6H-CH₂-CH₃

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the quaternary carbon at the 2-position, the carbons of the aromatic ring, and the two carbons of the ethyl groups. The chemical shift of the C2 carbon would be significantly downfield due to its attachment to two oxygen atoms. The aromatic carbons would appear in the characteristic region for benzene derivatives, with the oxygen-bearing carbons being the most downfield. The methylene and methyl carbons of the ethyl groups would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140-145Ar-C-O
~120-130Ar-C-H
~110-115C2
~25-30-CH₂-CH₃
~8-12-CH₂-CH₃

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their direct connectivity. Correlations between adjacent aromatic protons would also be visible, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This would allow for the unambiguous assignment of the methylene and methyl carbons based on the previously assigned proton signals, as well as linking the aromatic proton signals to their corresponding carbon atoms.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₄O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺179.1067
[M+Na]⁺201.0886

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a fingerprint that can be used for structural confirmation. The analysis of these fragments provides valuable insights into the compound's structure.

For this compound, common fragmentation pathways would likely involve the loss of the ethyl groups. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would correspond to the loss of an ethyl radical (-C₂H₅) or ethylene (B1197577) (C₂H₄). The stability of the resulting carbocations and radical cations would dictate the relative abundance of the fragment peaks. The fragmentation pattern would be expected to be distinct from that of its isomers, further confirming the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The primary vibrational modes of the benzodioxole moiety are well-characterized. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the C-O-C bonds within the dioxole ring are characteristic and are anticipated to produce strong bands in the 1250-1040 cm⁻¹ region.

The presence of the 2,2-diethyl group will introduce additional vibrational modes. The aliphatic C-H stretching vibrations of the ethyl groups (CH₃ and CH₂) will be observed in the 2975-2850 cm⁻¹ region. Furthermore, bending vibrations for the methyl and methylene groups, such as scissoring and rocking modes, will appear in the 1470-1370 cm⁻¹ and lower frequency regions, respectively.

A comparative analysis with related compounds, such as 2-(benzo[d] nih.govchemicalbook.comdioxol-5-yl)-N-phenylacetamide, shows a characteristic amide carbonyl (C=O) peak at 1656.92 cm⁻¹, which highlights the regions where prominent peaks for different functional groups can be expected. nih.gov Theoretical calculations on molecules like 5-nitro-1,3-benzodioxole (B1580859) further aid in assigning vibrational modes, including the various stretching and deformation modes of the benzodioxole core.

Table 1: Predicted Prominent IR and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (CH₂, CH₃)2975-2850Strong
Aromatic C=C Stretch1600-1450Medium to Strong
CH₂ Scissoring~1470Medium
CH₃ Asymmetric Bending~1460Medium
CH₃ Symmetric Bending~1380Medium
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
Out-of-Plane Aromatic C-H Bending900-700Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the transitions associated with the benzene ring, specifically the π → π* transitions.

For the parent compound, 1,3-benzodioxole (B145889), electronic absorption spectra have been investigated, revealing characteristic absorption bands. nih.gov The introduction of alkyl groups at the 2-position, such as in this compound, is not expected to significantly shift the primary absorption maxima, as these substituents are not directly conjugated with the aromatic system. However, they may induce small bathochromic (red) or hypsochromic (blue) shifts and changes in molar absorptivity.

Studies on various 1,3-benzodioxole derivatives have shown absorption maxima that can be influenced by substituents on the benzene ring. For instance, theoretical studies on 2E-1-(3-bromothiophene-2-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one have been conducted to simulate its UV-Visible spectrum and understand its electronic properties. tandfonline.com While the electronic system of this derivative is more extended, the foundational transitions of the benzodioxole core remain relevant. A study on 1,3-benzodioxole derivatives also pointed to a charge transfer transition in the near UV spectrum. science-softcon.de

Based on data for related structures, this compound is predicted to exhibit two main absorption bands characteristic of substituted benzenes.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π* (Primary Band)~230-240High
π → π* (Secondary Band)~280-290Moderate

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

The conformation of the five-membered dioxole ring in such compounds can vary from planar to an envelope or twisted conformation, often influenced by the substituents and crystal packing forces. In some derivatives, the dioxole ring adopts an envelope conformation. For example, in (±)-3-[(benzo[d] nih.govchemicalbook.comdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, the heterocyclic ring fused to the benzene ring has an envelope conformation with the non-ring-junction carbon atom as the flap. researchgate.net

Table 3: Crystallographic Data for a Representative 2,2-Dimethyl-1,3-benzodioxole (B81077) Derivative

Parameter2,2-Dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate nih.gov
Chemical FormulaC₁₁H₁₃NO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.505(6)
b (Å)9.669(7)
c (Å)12.355(8)
β (°)94.326(11)
Volume (ų)1132.2(13)
Z4
Dihedral Angle (Benzene/Dioxole) (°)3.02(8)

Computational and Theoretical Investigations of 2,2 Diethyl 2h 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-Diethyl-2H-1,3-benzodioxole, such studies would provide critical insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its various electronic properties. A DFT study of this compound would typically involve geometry optimization to find the most stable molecular structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond Length (Å)C-C (aromatic)~1.39 - 1.41
C-O~1.37 - 1.43
C-C (ethyl)~1.53 - 1.55
C-H~1.08 - 1.10
Bond Angle (°)O-C-O~105 - 109
C-C-C (aromatic)~118 - 121
Dihedral Angle (°)O-C-C-O (dioxole ring)Varies with conformation

Note: The data in this table is illustrative and not based on actual published research for this compound. It represents the type of data that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate a molecule's ability to donate or accept electrons. For this compound, an FMO analysis would predict its susceptibility to electrophilic or nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: Specific values for HOMO and LUMO energies for this compound are not available in the reviewed literature.

Conformational Analysis and Energetic Profiles

The ethyl groups in this compound can rotate, leading to different spatial arrangements or conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how its shape might influence its interactions. No specific conformational analysis studies for this compound have been identified in the public domain.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time. For this compound, MD simulations could reveal its behavior in different environments, such as in a solvent or interacting with other molecules. This would offer insights into its diffusion, solvation, and potential binding modes. Currently, there are no published MD simulation studies specifically for this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be employed to map out the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms and predict reaction rates. Such detailed mechanistic studies for this specific compound are absent from the available literature.

Computational Prediction of Structure-Reactivity Relationships within the this compound Class

By systematically studying a series of related compounds, it is possible to establish structure-reactivity relationships. For the 2,2-dialkyl-2H-1,3-benzodioxole class, computational studies could correlate the nature of the alkyl group (e.g., methyl vs. ethyl) with changes in electronic properties and reactivity. However, a dedicated study that includes and specifies the properties of the 2,2-diethyl derivative is not currently available.

Design and Synthesis of Derivatives and Analogues of 2,2 Diethyl 2h 1,3 Benzodioxole

Rational Design Principles for Novel 2,2-Diethyl-2H-1,3-benzodioxole Derivatives

The rational design of novel derivatives of this compound leverages established medicinal chemistry strategies, including pharmacophore modeling, computer-aided drug discovery, and bioisosteric replacement. The 1,3-benzodioxole (B145889) ring system is often conserved as a core scaffold due to its association with a broad spectrum of biological activities, including anticancer and insecticidal properties. researchgate.netchemicalbook.com

Design strategies often focus on:

Scaffold Hopping and Bioisosteric Replacement: The benzodioxole moiety itself can act as a bioisostere for other aromatic systems, while substituents on the aromatic ring can be modified to fine-tune physicochemical properties like solubility, lipophilicity, and metabolic stability.

Structure-Based Design: When a specific biological target is known, such as an enzyme or receptor, computational docking studies can guide the design of derivatives. For instance, in the development of auxin receptor agonists, a lead compound containing a 1,3-benzodioxole group was identified through virtual screening against the auxin receptor TIR1. researchgate.netfrontiersin.org Subsequent design efforts focused on modifying substituents to optimize binding within the receptor's active site. researchgate.net

Functional Group Modification: Introducing functional groups at various positions on the benzodioxole ring can introduce new interactions with biological targets. For example, conjugating 1,3-benzodioxole derivatives to other pharmacologically active molecules, such as arsenicals, has been explored to improve anti-tumor efficiency by targeting the thioredoxin reductase (TrxR) system in cancer cells. nih.gov The design principle involves using the benzodioxole moiety to modulate the properties of the active drug component. nih.gov

Synthetic Routes to Substituted this compound Analogues

The synthesis of the parent this compound structure and its substituted analogues can be achieved through several established chemical routes.

Synthesis of the Core Structure: The most direct method for synthesizing 2,2-dialkyl-1,3-benzodioxoles is the acid-catalyzed condensation of catechol (1,2-dihydroxybenzene) with a ketone. By analogy to the synthesis of 2,2-dimethyl-1,3-benzodioxole (B81077) from acetone, this compound can be prepared by reacting catechol with 3-pentanone (B124093) (diethyl ketone) in the presence of an acid catalyst like p-toluenesulfonic acid or hydrogen chloride. prepchem.comprepchem.com The reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium towards the product.

General Synthetic Scheme for this compound:

Catechol + 3-Pentanone --(Acid Catalyst, Heat)--> this compound + Water

Synthesis of Substituted Analogues: Substituted analogues can be prepared by two main approaches: using a substituted starting material or by post-synthesis functionalization.

From Substituted Catechols: A wide variety of substituted this compound analogues can be synthesized by starting with a substituted catechol. The reaction with 3-pentanone proceeds as described above, incorporating the substituent into the final product.

Post-Synthesis Functionalization: The aromatic ring of the this compound is amenable to electrophilic aromatic substitution reactions, although the electron-donating nature of the dioxole ring can direct substitution to specific positions. chemicalbook.com More advanced and regioselective methods, such as palladium-catalyzed cross-coupling reactions, offer a powerful tool for creating diverse analogues. For example, a bromo-substituted benzodioxole can be synthesized and subsequently used in Suzuki-Miyaura coupling reactions to introduce a wide range of aryl or heteroaryl groups. researchgate.net

Multi-step Synthesis from Complex Precursors: Complex derivatives can be built up through multi-step synthetic sequences. For instance, derivatives have been synthesized starting from gallic acid, which is first converted to a 1,3-benzodioxole derivative that retains a carboxyl group for further modification. nih.gov Similarly, N-(benzo[d] researchgate.netprepchem.comdioxol-5-yl) acetamide (B32628) derivatives are synthesized in a three-step process involving the reaction of substituted benzyl (B1604629) bromides with thioglycolic acid, followed by conversion to an acid chloride and final reaction with 3,4-methylenedioxyaniline (benzo[d] researchgate.netprepchem.comdioxol-5-amine). frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. For 1,3-benzodioxole derivatives, SAR studies have been crucial in optimizing their function as anticancer agents, insecticides, and plant growth promoters. researchgate.netchemicalbook.comresearchgate.net

A key principle in the SAR of this class is that the 1,3-benzodioxole ring often serves as a crucial pharmacophore, while modifications to its substituents allow for the modulation of activity. researchgate.netresearchgate.net

Case Study: Auxin Receptor Agonists A study on N-(benzo[d] researchgate.netprepchem.comdioxol-5-yl)-2-(benzylthio)acetamide derivatives as auxin receptor agonists provides a clear example of SAR. researchgate.net The researchers synthesized a series of compounds and tested their ability to promote root growth in Arabidopsis thaliana. The core structure, including the 1,3-benzodioxole amide, was kept constant while the substituents on the benzylthio portion were varied.

The results indicated that:

Position of Substituent: The position of the substituent on the benzyl ring had a significant impact on activity. For example, with a chloro substituent, the order of activity was para > ortho > meta.

Nature of Substituent: Both electron-donating groups (e.g., -CH₃) and electron-withdrawing groups (e.g., -Cl, -Br) could lead to high activity, depending on their position. The compound with a 3-methyl substituent (K-10) showed the highest activity, significantly exceeding that of the reference auxin, 1-naphthylacetic acid (NAA). researchgate.net

Multiple Substitutions: Di-substituted compounds, such as those with 2,3-dichloro or 3,4-dichloro substitutions, generally showed good activity, demonstrating that the receptor can accommodate bulky groups. researchgate.net

Interactive Table: SAR of Benzodioxole Derivatives as Root Growth Promoters The following table summarizes the SAR data for selected compounds from the study, showing the effect of different substituents on root growth promotion relative to a control.

Compound IDSubstituent (R) on Benzyl RingRoot Length Relative to Control (%)
K-1H+18.7%
K-22-Cl+29.5%
K-33-Cl+12.3%
K-44-Cl+36.9%
K-103-CH₃+50.0%
K-153,4-di-Cl+31.5%
K-163,5-di-Cl+21.2%

Data sourced from a study on auxin receptor agonists. researchgate.net

These SAR studies provide a roadmap for designing more potent this compound derivatives by indicating which positions on the scaffold are amenable to substitution and which functional groups are likely to enhance a desired biological effect.

Chiral Resolution Techniques for Enantiomeric this compound Derivatives

The parent compound, this compound, is achiral. However, derivatives can be chiral if a stereocenter is introduced, for example, by substitution on the aromatic ring in a way that breaks the molecule's plane of symmetry, or by modification of one of the ethyl groups. When a racemic mixture (an equal mixture of two enantiomers) of such a chiral derivative is synthesized, it must be separated into its individual enantiomers to study their distinct biological properties. This separation process is known as chiral resolution. tcichemicals.com

Common techniques applicable to the resolution of chiral 1,3-benzodioxole derivatives include:

Diastereomeric Salt Formation: This is a classical and widely used method for resolving racemic acids or bases. tcichemicals.com If a chiral this compound derivative contains an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, it can be reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively). This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the pure enantiomer is recovered by removing the resolving agent.

Common Chiral Resolving Agents for Acids: Brucine, strychnine, (R)-1-phenylethylamine.

Common Chiral Resolving Agents for Bases: (+)-Tartaric acid, (+)-camphor-10-sulfonic acid. tcichemicals.com

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical and preparative-scale separations. tcichemicals.com

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. An enzyme may selectively catalyze a reaction on only one enantiomer of the racemic mixture, converting it into a different compound. The resulting mixture of the new compound and the unreacted enantiomer can then be separated by conventional methods like chromatography or extraction.

The choice of resolution technique depends on the specific properties of the chiral derivative, the scale of the separation, and the availability of suitable resolving agents or chiral stationary phases.

Advanced Research Applications and Mechanistic Insights Involving 2,2 Diethyl 2h 1,3 Benzodioxole

Exploration of 2,2-Diethyl-2H-1,3-benzodioxole as a Key Synthetic Intermediate

The 1,3-benzodioxole (B145889) moiety is a significant structural motif in a wide array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. wikipedia.orgnih.gov The 2,2-disubstituted variants, such as this compound, serve as protected forms of catechols, offering a stable scaffold for further chemical modifications.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of 2,2-dialkyl-1,3-benzodioxoles is typically achieved through the condensation of catechol with a ketone or a gem-dihalide. wikipedia.orgprepchem.com In the case of this compound, this would involve the reaction of catechol with 3-pentanone (B124093) or 3,3-dihalopentane.

Once formed, the benzodioxole ring can undergo various transformations. The aromatic ring can be functionalized through electrophilic substitution reactions, and the dioxole ring can be cleaved under specific conditions to regenerate the catechol functionality. This protective strategy allows for selective reactions on other parts of a molecule. For instance, the 1,3-benzodioxole structure is found in various bioactive compounds, and its derivatives are used as intermediates in their synthesis. frontiersin.orgresearchgate.net

Table 1: Representative Synthetic Transformations of 1,3-Benzodioxoles

Reaction TypeReagents and ConditionsProduct TypePotential Application of this compound
BrominationN-Bromosuccinimide (NBS), CCl4Brominated benzodioxoleIntermediate for Grignard reagents and coupling reactions
NitrationHNO3, H2SO4NitrobenzodioxolePrecursor for amino-substituted benzodioxoles
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)AcylbenzodioxoleBuilding block for more complex aromatic systems
DeprotectionBBr3, CH2Cl2Catechol derivativeUnveiling the catechol for further reactions

Building Block for Fine Chemicals

The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exact specifications, used for further processing and sold for more than $10/kg. The 1,3-benzodioxole framework is a key component in many fine chemicals, particularly in the fragrance and pesticide industries. While specific applications of this compound are not extensively documented, its structural analogs suggest potential uses. For example, derivatives of 1,3-benzodioxole are known to be present in fragrances and as synergists for insecticides. chemicalbook.com

Investigations into this compound in Materials Science

The incorporation of specific organic moieties into larger material structures can impart unique properties. The rigid and electron-rich nature of the benzodioxole ring makes it an interesting candidate for inclusion in advanced materials.

Incorporation into Polymeric Systems

While there is no specific literature on the incorporation of this compound into polymers, the general reactivity of the benzodioxole ring suggests possibilities. Functionalized benzodioxoles, for instance, those bearing vinyl or acrylic groups, could be polymerized to create polymers with tailored optical or electronic properties. The diethyl substitution at the 2-position could influence the polymer's physical properties, such as its glass transition temperature and solubility.

Role in the Development of Advanced Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. The electronic characteristics of the 1,3-benzodioxole system could be harnessed in the development of organic semiconductors or photoluminescent materials. The substitution pattern on the benzodioxole ring can be tuned to modify the material's properties. The presence of the diethyl group in this compound would likely enhance solubility in organic solvents, which is a crucial factor for the solution-based processing of organic electronic devices. rsc.org

Applications in Ligand Design and Coordination Chemistry

The oxygen atoms in the dioxole ring of 1,3-benzodioxole derivatives can act as coordination sites for metal ions. This allows for the design of ligands that can form stable complexes with a variety of metals.

The specific geometry and electronic properties of the resulting metal complexes are influenced by the substituents on the benzodioxole ring. While the coordinating ability of the oxygen atoms in this compound is not expected to be strong, the introduction of other ligating groups onto the aromatic ring could lead to the formation of multifunctional ligands. These ligands could find applications in catalysis, sensing, or as building blocks for metal-organic frameworks (MOFs).

Table 2: Potential Coordination Modes of Functionalized this compound Derivatives

Functional Group on Benzene (B151609) RingPotential Coordination Site(s)Metal Complex TypePotential Application
Carboxylic AcidCarboxylate oxygen atomsCarboxylate complexCatalyst, MOF node
PyridinePyridyl nitrogen atomN-heterocyclic complexCatalyst, Luminescent material
PhosphinePhosphorus atomPhosphine complexHomogeneous catalyst
HydroxyHydroxyl oxygen atomPhenoxide complexMagnetic material, Catalyst

Mechanistic Studies Related to Biological Interactions of this compound and its Derivatives.

Recent scientific investigations have focused on understanding the precise molecular mechanisms through which derivatives of 1,3-benzodioxole exert their biological effects. These studies are crucial for the rational design of new compounds with enhanced potency and selectivity. Key areas of exploration include the inhibition of vital enzymes in pathogenic fungi and the modulation of plant hormone receptors to promote growth.

A novel series of 1,3-benzodioxole-pyrimidine derivatives has been designed and synthesized as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle. nih.govacs.orgnih.gov The inhibition of SDH disrupts cellular respiration and energy production, making it an effective target for fungicides. nih.gov In vitro bioassays revealed that several of these derivatives displayed excellent fungicidal activities against a range of plant pathogenic fungal strains. nih.govacs.org

One compound in particular, designated 5c , exhibited a broad spectrum of fungicidal activity against pathogens such as Botrytis cinerea, Rhizoctonia solani, and Alternaria solani, with EC₅₀ values significantly lower than the commercial fungicide boscalid (B143098). nih.gov An in vitro enzyme inhibition assay confirmed that compound 5c showed pronounced SDH inhibitory activity, with an IC₅₀ value of 3.41 μM, which is comparable to that of boscalid (3.40 μM). nih.govacs.org This strong correlation between fungicidal activity and SDH inhibition suggests that the enzyme is the primary target for these derivatives. acs.org

To understand the interaction between the 1,3-benzodioxole-pyrimidine derivatives and the SDH enzyme at a molecular level, molecular docking studies were performed. nih.gov Compound 5c is a chiral molecule, and it was resolved into its two enantiomers, (S)-5c and (R)-5c. nih.gov The docking simulations predicted that both enantiomers could bind to the active site of the SDH enzyme.

The (S)-enantiomer, however, was predicted to have a more favorable binding energy compared to the (R)-enantiomer. This prediction was consistent with experimental findings, where (S)-5c exhibited stronger fungicidal activity and SDH inhibition than the (R)-enantiomer. nih.gov The docking results provide a structural basis for the observed enantioselectivity and guide further optimization of these inhibitors. nih.gov

Table 1: Molecular Docking and Inhibitory Activity of Compound 5c Enantiomers against Succinate Dehydrogenase (SDH)

CompoundCDOCKER Interaction Energy (kcal/mol)SDH Inhibitory Activity (IC₅₀)Fungicidal Activity vs. A. solani (EC₅₀)
(S)-5c -29.982.92 µM0.06 mg/L
(R)-5c -28.233.68 µM0.17 mg/L
Data sourced from a 2022 study on 1,3-benzodioxole-pyrimidine derivatives. nih.gov

Fluorescence quenching experiments are a valuable tool for studying the binding of small molecules to proteins. uzh.chnih.gov This technique was employed to further confirm the interaction between the potent derivative 5c and the SDH enzyme. nih.govacs.org The principle of this method relies on the fact that the intrinsic fluorescence of a protein (often from tryptophan residues) can be diminished, or "quenched," when another molecule binds to it. uzh.ch The results of the fluorescence quenching experiment provided strong evidence of a direct interaction between compound 5c and SDH, corroborating the findings from the enzyme inhibition assays and molecular docking studies. nih.govacs.org

Derivatives of 1,3-benzodioxole have also been investigated as agonists for plant hormone receptors, specifically auxin receptors, to act as root growth promoters. researchgate.netnih.govfrontiersin.org Auxin is a critical phytohormone that regulates numerous aspects of plant growth and development. nih.gov It functions by promoting the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1), an auxin receptor, and Aux/IAA transcriptional repressor proteins, leading to their degradation. nih.gov

The discovery of novel N-(benzo[d] researchgate.netnih.govdioxol-5-yl) derivatives as auxin receptor agonists was facilitated by computer-aided drug design techniques. nih.govfrontiersin.org Researchers utilized a pharmacophore model based on the auxin receptor TIR1 to screen chemical libraries for potential lead compounds. nih.govfrontiersin.org This approach identified an initial hit, HTS05309 (N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide). nih.govfrontiersin.org Based on the structure of this lead compound, a series of 22 new N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio)acetamide compounds (K-1 to K-22 ) were designed and synthesized using empirical modifications. nih.govfrontiersin.org

The synthesized compounds were evaluated for their ability to promote root growth, with compound K-10 showing exceptional activity, even surpassing that of the natural auxin, 1-naphthylacetic acid (NAA). researchgate.netnih.gov To elucidate the mechanism, the interaction with the target protein TIR1 was analyzed. researchgate.net Studies with auxin-related mutants confirmed that K-10 likely functions through the TIR1-mediated pathway. nih.gov

Further molecular docking analysis was performed to compare the binding of K-10 and NAA to the TIR1 receptor. nih.gov The results revealed that K-10 had a stronger predicted binding ability with TIR1 than NAA. nih.gov This enhanced interaction at the receptor level provides a molecular explanation for the potent root growth-promoting effects observed for K-10. researchgate.netnih.gov These findings highlight the potential of this class of derivatives as a promising scaffold for developing new auxin receptor agonists for agricultural applications. researchgate.netnih.gov

Table 2: Comparison of a Benzodioxole Derivative and Natural Auxin

CompoundClassPrimary TargetKey Research Finding
K-10 N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio)acetamideTIR1 Auxin ReceptorExhibits stronger binding affinity to TIR1 than NAA in molecular docking studies, correlating with superior root growth promotion. researchgate.netnih.gov
NAA 1-Naphthylacetic Acid (Natural Auxin)TIR1 Auxin ReceptorServes as a benchmark for auxin activity; shows weaker binding to TIR1 compared to K-10 in computational models. researchgate.netnih.gov

Mechanism of Action as Receptor Agonists (e.g., Auxin Receptors) by N-(benzo[d][1][2]dioxol-5-yl) Derivatives.

Transcriptomic Analysis of Mechanistic Pathways

Transcriptomic analysis of the mechanistic pathways affected by 1,3-benzodioxole derivatives has provided insights into their biological effects, particularly concerning the regulation of gene expression for key metabolic enzymes. Studies have investigated how these compounds alter messenger RNA (mRNA) levels, revealing a primary mechanism of action through the induction of specific cytochrome P-450 (CYP) isozymes.

Research involving the administration of various 1,3-benzodioxole compounds to mice has demonstrated specific effects on the transcription of CYP genes. For instance, treatment with derivatives such as 5-t-butyl-1,3-benzodioxole (t-BBD) and 5-n-butyl-1,3-benzodioxole (n-BBD) resulted in measurable changes in the mRNA levels of CYP1A2 and CYP2B10 in the liver. nih.gov While the protein levels for CYP1A1 were not detectably induced by the tested benzodioxole compounds, the mRNA levels for CYP1A2 were found to be increased in the livers of all treated animal groups. nih.gov Furthermore, t-BBD was shown to specifically induce the mRNA for CYP2B10. nih.gov This demonstrates that the regulatory action of these compounds occurs at the level of gene transcription. nih.gov

The integration of transcriptomics with metabolomics offers a powerful approach to systematically elucidate the antitumor mechanisms of complex molecules. mdpi.com While not yet broadly applied to the this compound class specifically, this combined analysis of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) can reveal the primary metabolic pathways being perturbed. mdpi.com For other complex therapeutic compounds, such analyses have identified involvement in pathways like central carbon metabolism, aminoacyl-tRNA biosynthesis, and critical signaling pathways such as PI3K-AKT, MAPK, and p53. mdpi.com This type of analysis could be a future direction for understanding the broader mechanistic implications of 1,3-benzodioxole derivatives beyond their direct interaction with CYPs.

Molecular Level Interactions with Biological Systems (e.g., Microsomal Mixed-Function Oxidases and Cytochrome P-450) of 1,3-Benzodioxole Derivatives

The most well-documented molecular interaction of 1,3-benzodioxole derivatives is their inhibitory effect on the microsomal mixed-function oxidase (MFO) system, particularly the cytochrome P-450 (CYP) enzyme superfamily. chemicalbook.comnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and insecticides, as well as endogenous compounds. nih.govresearchgate.net The inhibition of CYPs by 1,3-benzodioxole compounds is the basis for their use as synergists, which enhance the efficacy of insecticides like pyrethrum. chemicalbook.com

The interaction occurs at the active site of the P-450 enzymes. The 1,3-benzodioxole moiety undergoes oxidative metabolism by CYP enzymes. nih.gov This process involves monooxygenation of the methylenic carbon of the dioxole ring to form a 2-hydroxy derivative. This intermediate is unstable and can further react, leading to the formation of a carbene-iron complex with the heme iron of cytochrome P-450, which effectively inactivates the enzyme. nih.gov This mechanism-based inhibition is a hallmark of many 1,3-benzodioxole derivatives. nih.gov Another minor metabolic pathway can lead to the formation of carbon monoxide from the methylenic carbon. nih.gov

Different derivatives of 1,3-benzodioxole exhibit varied potencies and specificities towards different CYP isozymes. nih.gov Studies comparing compounds like 5-t-butyl-1,3-benzodioxole (t-BBD), 5-n-butyl-1,3-benzodioxole (n-BBD), and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD) have revealed these distinctions. For example, while all three compounds inhibit pentoxyresorufin (B137128) O-dealkylation (PROD) activity, n-BBD shows greater inhibition of ethoxyresorufin O-deethylation (EROD) and acetanilide (B955) hydroxylation (Acet-OH) activities compared to the other two. nih.gov This differential activity highlights how the substitution pattern on the benzodioxole ring influences the interaction with specific P450 enzymes. nih.gov

Table 1: Effects of 1,3-Benzodioxole Derivatives on Cytochrome P-450 Activities

Compound Target Enzyme/Activity Observed Effect Reference
5-t-butyl-1,3-benzodioxole (t-BBD) CYP2B10 Induction of protein and mRNA nih.gov
5-t-butyl-1,3-benzodioxole (t-BBD) CYP1A2 Induction of protein and mRNA nih.gov
5-n-butyl-1,3-benzodioxole (n-BBD) CYP1A2 Induction of protein and mRNA nih.gov
5-(3-oxobutyl)-1,3-benzodioxole (o-BBD) CYP1A2 Induction of protein and mRNA nih.gov
5-n-butyl-1,3-benzodioxole (n-BBD) EROD & Acet-OH Activities Stronger in vitro inhibition compared to o-BBD or t-BBD nih.gov
All three (t-BBD, n-BBD, o-BBD) PROD Activity Evenly inhibited in vitro nih.gov

This inhibitory action has been harnessed in pharmaceutical research. For example, the 1,3-benzodioxole moiety from the drug stiripentol, which is known to inhibit CYPs, has been conjugated with arsenical precursors to create novel anti-tumor agents. mdpi.com This strategy is designed to slow the elimination of the arsenical drug, thereby enhancing its therapeutic effect and retention time. mdpi.com

Mechanistic Investigations into Other Reported Biological Activities of the 1,3-Benzodioxole Class

Beyond their well-established role as enzyme inhibitors, derivatives of the 1,3-benzodioxole class have been investigated for a range of other biological activities. researchgate.net These applications often stem from the core structure's ability to be chemically modified to interact with various biological targets.

Antitumor Activity: Several 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against human tumor cell lines. chemicalbook.comresearchgate.net One approach involves conjugating the 1,3-benzodioxole structure with known cytotoxic agents. As mentioned previously, derivatives have been synthesized by linking the benzodioxole ring to arsenical precursors. mdpi.com These hybrid molecules have shown a strong inhibitory effect on the thioredoxin (Trx) system, which is often upregulated in cancer cells, and were effective at eliminating tumors in animal models. mdpi.com Other research has focused on synthesizing novel 1,3-benzodioxoles and evaluating their ability to inhibit the growth of various human tumor cell lines, including multidrug-resistant nasopharyngeal carcinoma and human colon carcinoma cells. researchgate.netresearchgate.net

Antidiabetic Activity: Researchers have synthesized and investigated benzodioxole carboxamide derivatives for their potential as antidiabetic agents. nih.gov In one study, a series of novel compounds were characterized and tested for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. One particular derivative, N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide (IIc), was evaluated in a streptozotocin-induced diabetic mouse model, indicating the potential for this class of compounds in managing diabetes. nih.gov

Other Biological Applications: The versatility of the 1,3-benzodioxole scaffold has led to its exploration in other therapeutic areas.

Vasodilatory and Inotropic Effects: The compound LASSBio-294 is a notable example of a bioactive 1,3-benzodioxole derivative that has demonstrated both vasodilatory and inotropic (affecting muscle contraction) properties. researchgate.net

5α-Reductase Inhibition: Certain 1,3-benzodioxole compounds have been shown to be potent inhibitors of 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia and androgenetic alopecia. chemicalbook.com

Antimicrobial Activity: The 1,3-benzodioxole nucleus is a feature in compounds that have been explored for antimicrobial effects. researchgate.net

Table 2: Investigated Biological Activities of the 1,3-Benzodioxole Class

Biological Activity Example Derivative(s) / Target Investigated Mechanism Reference
Antitumor 1,3-Benzodioxole-Arsenical Conjugates Inhibition of microsomal CYPs and the thioredoxin (Trx) system mdpi.com
Various synthesized derivatives Cytotoxicity against human tumor cell lines chemicalbook.comresearchgate.net
Antidiabetic Benzodioxole Carboxamides Inhibition of α-amylase nih.gov
Cardiovascular LASSBio-294 Vasodilatory and inotropic effects researchgate.net
Hormonal General 1,3-Benzodioxole Compounds Inhibition of 5α-reductase chemicalbook.com
Antimicrobial General 1,3-Benzodioxole Derivatives General antimicrobial action researchgate.net

These diverse activities underscore the significance of the 1,3-benzodioxole structure as a privileged scaffold in medicinal chemistry, capable of being adapted to target a wide array of biological pathways and processes.

Future Research Directions and Emerging Challenges in 2,2 Diethyl 2h 1,3 Benzodioxole Chemistry

Development of Highly Selective and Stereoselective Synthetic Methodologies

The synthesis of 2,2-disubstituted 1,3-benzodioxoles is typically achieved through the condensation of catechols with appropriate ketones or their synthetic equivalents. For 2,2-Diethyl-2H-1,3-benzodioxole, the reaction of catechol with diethyl ketone, often under acidic catalysis, represents the most direct approach. However, achieving high selectivity and yield, particularly in a stereoselective manner when prochiral ketones are used, remains a significant challenge.

Future research will likely focus on the development of novel catalytic systems that can facilitate this transformation under milder and more controlled conditions. The use of solid heterogeneous chiral catalysts could offer a recyclable and more sustainable alternative to homogeneous catalysts. google.com Methodologies such as the photo-organocatalytic synthesis of acetals from aldehydes, which has been shown to be a mild and green protocol, could potentially be adapted for the synthesis of ketals like this compound. rsc.org

Moreover, the synthesis of chiral 2,2-disubstituted benzodioxoles is a burgeoning field. An efficient stereoselective synthesis has been reported for complex molecules incorporating related heterocyclic systems, indicating the potential for developing asymmetric routes to chiral derivatives of this compound. nih.gov This would involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the ketalization reaction.

Table 1: Potential Synthetic Strategies for this compound

MethodReactantsCatalyst/ConditionsPotential Advantages
Acid-Catalyzed Ketalization Catechol, Diethyl KetoneStrong acid (e.g., HCl, H₂SO₄)Simple, direct route
Heterogeneous Catalysis Catechol, Diethyl KetoneSolid acid catalyst (e.g., zeolites, resins)Catalyst recyclability, easier workup
Photo-organocatalysis Catechol, Diethyl KetonePhotocatalyst (e.g., thioxanthenone), lightMild conditions, green chemistry
Stereoselective Synthesis Catechol, Diethyl KetoneChiral catalyst or auxiliaryAccess to enantiomerically pure products

Integration of Advanced Characterization Techniques for Complex Structural Analysis

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships. While standard spectroscopic techniques such as ¹H and ¹³C NMR, FTIR, and mass spectrometry are routinely employed for the characterization of benzodioxole derivatives nih.govresearchgate.net, the analysis of more complex structures and intermolecular interactions necessitates the use of advanced techniques.

Future research should integrate two-dimensional NMR techniques like COSY and TOCSY to unambiguously assign proton and carbon signals, especially in complex derivatives. ipb.pt For chiral derivatives, the determination of absolute stereochemistry will require techniques such as X-ray crystallography. The X-ray structure of related compounds like benzo[d] nih.govnih.govrsc.orgoxadithiole 2-oxide has been determined, providing a precedent for the structural analysis of this class of compounds. mdpi.com

High-resolution mass spectrometry (HRMS) will continue to be indispensable for confirming the elemental composition of newly synthesized compounds. researchgate.net Furthermore, advanced techniques such as Hirshfeld surface analysis could provide insights into intermolecular interactions in the solid state, which is particularly relevant for understanding the packing of these molecules in crystalline materials. frontiersin.org

Table 2: Advanced Characterization Techniques for this compound Research

TechniqueInformation ObtainedRelevance
2D NMR (COSY, TOCSY, HSQC, HMBC) Connectivity of atoms, detailed structural elucidationUnambiguous assignment of complex spectra
X-ray Crystallography Absolute configuration, bond lengths, bond angles, crystal packingDefinitive structural analysis of crystalline derivatives
High-Resolution Mass Spectrometry (HRMS) Exact mass, elemental compositionConfirmation of molecular formula
Hirshfeld Surface Analysis Intermolecular interactions in the solid stateUnderstanding crystal engineering and solid-state properties

Predictive Modeling and Artificial Intelligence in this compound Research

The application of computational tools, including predictive modeling and artificial intelligence (AI), is set to revolutionize the discovery and development of new molecules. In the context of this compound research, these approaches can significantly accelerate the design of derivatives with desired properties.

Predictive models can be developed to forecast various physicochemical properties, such as solubility, lipophilicity, and electronic properties, based on the molecular structure. nih.govresearchgate.net Machine learning algorithms, trained on datasets of known benzodioxole derivatives, could predict the biological activity of novel analogs, thereby guiding synthetic efforts towards more promising candidates. nih.gov For instance, machine learning models have been successfully used to predict the biological activity of aromatase inhibitors. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These calculations can help in understanding reaction mechanisms and predicting the outcomes of unexplored reactions. The use of AI in generating novel molecular structures with tailored absorption properties has also been demonstrated, which could be applied to the design of new photoactive materials based on the benzodioxole scaffold. rsc.org

Exploration of Novel Reaction Pathways and Reactivity Patterns

Uncovering new reactions and understanding the reactivity patterns of this compound are fundamental to expanding its synthetic utility. The presence of the benzodioxole ring and the diethyl-substituted acetal (B89532) carbon offers multiple sites for chemical modification.

Future research could explore the photochemical reactivity of this compound. Studies on other benzodioxole derivatives have shown that substituents on the phenyl ring can influence their photoinitiation efficiency. rsc.org The photochemical reactions of related diazo compounds have also been investigated, suggesting potential avenues for the functionalization of the benzodioxole core. rsc.org

The reactivity of the acetal group itself is another area for investigation. While generally stable, the cleavage of the acetal under specific conditions could be a useful synthetic transformation. The development of new methods for the synthesis of related heterocyclic systems, such as 2,6-disubstituted benzobisoxazoles, highlights the potential for discovering novel cyclization reactions involving benzodioxole precursors. nih.gov

Sustainability and Environmental Impact Considerations in this compound Research

As with all chemical research, the principles of green chemistry and sustainability are becoming increasingly important. The development of environmentally benign synthetic methods and a thorough understanding of the environmental fate of this compound and its derivatives are critical future challenges.

Research into green synthetic protocols, such as the use of water as a solvent and recyclable catalysts, is essential. For example, a selenium-catalyzed oxidation of aldehydes to carboxylic acids has been developed as an eco-friendly process. mdpi.com The application of photo-organocatalysis for acetal synthesis also represents a move towards more sustainable chemistry. rsc.org

Q & A

Q. What are the established synthetic routes for 2,2-Diethyl-2H-1,3-benzodioxole, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis of benzodioxole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride are synthesized via reactions between phthalic anhydride and amines, followed by coupling with benzoyl chloride under controlled conditions (e.g., inert atmosphere, specific catalysts) . For 2,2-diethyl derivatives, substitution of ethyl groups at the 2-position may require alkylation of a benzodioxole precursor using ethyl halides and a base (e.g., NaH). Optimization involves monitoring reaction kinetics via TLC/GC-MS and adjusting parameters like temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to maximize yield .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological validation includes:

  • Chromatography : HPLC or GC-MS to assess purity (>95% threshold) .
  • Spectroscopy :
    • NMR : 1^1H/13^13C NMR to confirm substitution patterns (e.g., ethyl group integration at δ ~1.2–1.5 ppm for CH3_3 and δ ~3.0–3.5 ppm for CH2_2) .
    • IR : Peaks at ~1250 cm1^{-1} (C-O-C stretching in dioxole ring) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for benzodioxole-imidazole hybrids .

Advanced Research Questions

Q. What strategies are effective for analyzing electronic properties and reactivity of the benzodioxole ring in 2,2-Diethyl derivatives?

Electron paramagnetic resonance (EPR) studies on benzodioxole radical cations reveal hyperfine splitting constants correlated with HOMO orbital densities. For example, 1,3-benzodioxole derivatives exhibit distinct splitting patterns for methylene protons (δ ~4.5–5.0 ppm), which can be modeled via INDO/HMO computational methods to predict electrophilic substitution sites . Additionally, DFT calculations can map charge distribution to guide functionalization (e.g., halogenation at electron-rich positions) .

Q. How can researchers resolve contradictions in bioactivity data for benzodioxole derivatives, such as antifungal vs. acetylcholinesterase inhibition effects?

Contradictions often arise from structural nuances. For example:

  • Antifungal activity : Benzodioxole-imidazole hybrids (e.g., compounds 5b , 5l ) show MIC values <1 µg/mL against Candida spp., attributed to the oximino ester group’s electrophilicity disrupting fungal membranes .
  • Acetylcholinesterase (AChE) inhibition : Thiadiazole-benzodioxole hybrids (e.g., 4a ) achieve IC50_{50} ~0.114 µM via π-π stacking and hydrogen bonding with AChE’s catalytic triad, as confirmed by docking studies (PDB: 4EY7) .
    To reconcile discrepancies, researchers should:
  • Compare substituent effects (e.g., ethyl vs. methyl groups) on steric/electronic profiles.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities for each target .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound analogs?

  • Variable substituent libraries : Synthesize analogs with modified alkyl chains (e.g., propyl, isopropyl) or heteroatom substitutions (e.g., S for O) .
  • Biological assays :
    • Enzyme inhibition : Dose-response curves (e.g., GRK2 vs. ROCK1 selectivity) to identify key pharmacophores .
    • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) for MIC determination .
  • Computational modeling : MD simulations to assess conformational stability and QSAR models to predict bioactivity .

Methodological Considerations Table

Parameter Technique Example Application Reference
Synthesis Optimization GC-MS kinetics monitoringTracking ethylation of benzodioxole precursors
Structural Validation Single-crystal X-ray diffractionConfirming spirocyclic configurations
Electronic Analysis EPR/DFT calculationsMapping radical cation hyperfine interactions
Bioactivity Profiling Molecular docking (AutoDock Vina)Predicting AChE binding modes

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